Cas no 2228469-40-5 (3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol)

3-(3,6-Dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol is a chlorinated pyridazine derivative with a branched aliphatic alcohol substituent. Its molecular structure, featuring dichlorinated pyridazine and a sterically hindered hydroxyl group, lends itself to applications in agrochemical and pharmaceutical intermediates. The compound's stability is enhanced by the dimethyl-substituted propanol moiety, while the electron-withdrawing chlorine atoms increase reactivity in substitution reactions. It serves as a versatile building block for synthesizing more complex heterocyclic compounds, particularly in the development of crop protection agents. The balanced lipophilicity and polarity of this compound make it suitable for further functionalization, offering flexibility in derivatization pathways.
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol structure
2228469-40-5 structure
Product name:3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
CAS No:2228469-40-5
MF:C9H12Cl2N2O
MW:235.110380172729
CID:5893345
PubChem ID:165780231

3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
    • EN300-2006537
    • 2228469-40-5
    • Inchi: 1S/C9H12Cl2N2O/c1-9(2,5-14)4-6-3-7(10)12-13-8(6)11/h3,14H,4-5H2,1-2H3
    • InChI Key: CTXGYNBDWYAZPD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(N=N1)Cl)CC(C)(C)CO

Computed Properties

  • Exact Mass: 234.0326684g/mol
  • Monoisotopic Mass: 234.0326684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46Ų
  • XLogP3: 2.5

3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2006537-0.05g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
0.05g
$972.0 2023-09-16
Enamine
EN300-2006537-0.1g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
0.1g
$1019.0 2023-09-16
Enamine
EN300-2006537-5g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
5g
$3355.0 2023-09-16
Enamine
EN300-2006537-0.5g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
0.5g
$1111.0 2023-09-16
Enamine
EN300-2006537-0.25g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
0.25g
$1065.0 2023-09-16
Enamine
EN300-2006537-2.5g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
2.5g
$2268.0 2023-09-16
Enamine
EN300-2006537-1g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
1g
$1157.0 2023-09-16
Enamine
EN300-2006537-10.0g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
10g
$4974.0 2023-05-31
Enamine
EN300-2006537-1.0g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
1g
$1157.0 2023-05-31
Enamine
EN300-2006537-5.0g
3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol
2228469-40-5
5g
$3355.0 2023-05-31

3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol Related Literature

Additional information on 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol

Introduction to 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol (CAS No: 2228469-40-5)

3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 2228469-40-5, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both dichloropyridazine and dimethylpropan-1-ol functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration in drug discovery and development.

The dichloropyridazine moiety is particularly noteworthy, as it is often associated with compounds exhibiting antimicrobial and anti-inflammatory properties. Pyridazine derivatives have been extensively studied for their potential in modulating biological pathways, particularly those involved in immune responses and metabolic processes. In contrast, the dimethylpropan-1-ol group contributes to the compound's solubility and stability, making it a practical candidate for formulation into various pharmaceutical delivery systems.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The structural features of 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol align well with this trend, as they provide a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated that pyridazine-based compounds can interact with specific enzymes and receptors, offering promising avenues for treating conditions such as cancer, neurodegenerative diseases, and infectious disorders.

In the context of drug discovery, the synthesis of 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol exemplifies the intersection of organic chemistry and computational modeling. Modern techniques such as molecular docking and quantum mechanical calculations are increasingly employed to predict the binding interactions between this compound and biological targets. Such computational approaches not only accelerate the drug discovery process but also provide insights into the structural modifications required to optimize efficacy and minimize side effects.

The pharmacological profile of 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol has been investigated through both in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These effects are particularly relevant given the growing body of evidence linking chronic inflammation to various pathological conditions. Furthermore, the compound's ability to modulate cellular signaling pathways may open new therapeutic strategies for diseases characterized by dysregulation of these pathways.

From a synthetic chemistry perspective, 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol serves as a versatile building block for constructing more complex molecules. Its reactive sites allow for further functionalization through techniques such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. This flexibility is crucial in medicinal chemistry pipelines where lead optimization often requires introducing additional substituents to enhance pharmacokinetic properties or target specificity.

The role of CAS No: 2228469-40-5 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel derivatives of pyridazine-based compounds. The compound's unique structure has inspired modifications aimed at improving bioavailability and reducing toxicity. For example, researchers have explored analogs with altered substitution patterns or different solubilizing groups to enhance their pharmacological profiles.

Industrial applications of 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol are also emerging. Pharmaceutical companies are increasingly interested in accessing high-quality intermediates like this one to streamline their drug development processes. The compound's well-characterized properties make it an attractive candidate for large-scale synthesis under controlled conditions. Additionally, its compatibility with green chemistry principles aligns with industry trends toward sustainable manufacturing practices.

The future direction of research on 3-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropan-1-ol lies in expanding its therapeutic potential through interdisciplinary collaborations. Combining expertise from organic chemistry, biochemistry, and pharmacology will be essential in unlocking its full pharmaceutical value. As computational tools become more sophisticated and high-throughput screening methods become more efficient, this compound will likely play a pivotal role in discovering next-generation therapeutics.

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